molecular formula C4H5N3 B1339418 1-Azidobut-2-yne CAS No. 105643-77-4

1-Azidobut-2-yne

Cat. No.: B1339418
CAS No.: 105643-77-4
M. Wt: 95.1 g/mol
InChI Key: FZESGWULSKETGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azidobut-2-yne is an organic compound characterized by the presence of an azide group (-N₃) attached to a butyne backbone. This compound is notable for its unique structure, which combines the reactivity of both azides and alkynes, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidobut-2-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds at room temperature and yields the desired azide compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azidobut-2-yne undergoes various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be substituted by nucleophiles in S_N2 reactions, leading to the formation of amines.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions:

    Cycloaddition: Typically involves the use of copper(I) catalysts in the presence of a base.

    Substitution: Utilizes azide salts like sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.

    Reduction: Employs reducing agents like LiAlH₄ or hydrogen gas with a palladium catalyst.

Major Products:

    Cycloaddition: Forms triazoles.

    Substitution: Produces primary amines.

    Reduction: Yields primary amines with the release of nitrogen gas.

Scientific Research Applications

1-Azidobut-2-yne has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Azidobut-2-yne primarily involves its reactivity as an azide and alkyne. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and material science. The alkyne group can participate in various addition reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

    Propargyl Azide: Similar in structure but lacks the extended carbon chain of 1-Azidobut-2-yne.

    1-Azido-2-propyne: Another azido-alkyne compound with a shorter carbon chain.

Uniqueness: this compound’s unique combination of an azide and an alkyne group in a single molecule provides it with distinct reactivity and versatility compared to other similar compounds. Its ability to undergo both cycloaddition and substitution reactions makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-azidobut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZESGWULSKETGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575992
Record name 1-Azidobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105643-77-4
Record name 1-Azidobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azidobut-2-yne
Reactant of Route 2
1-Azidobut-2-yne
Reactant of Route 3
Reactant of Route 3
1-Azidobut-2-yne
Reactant of Route 4
1-Azidobut-2-yne
Reactant of Route 5
1-Azidobut-2-yne
Reactant of Route 6
1-Azidobut-2-yne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.